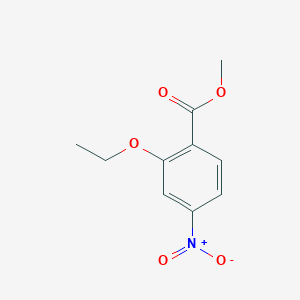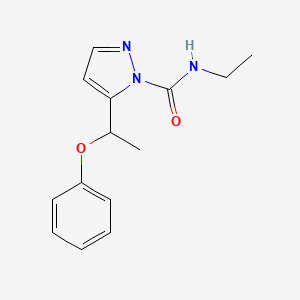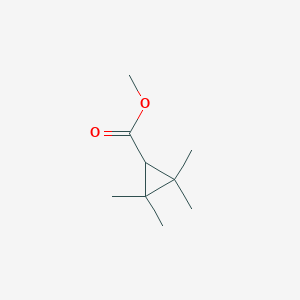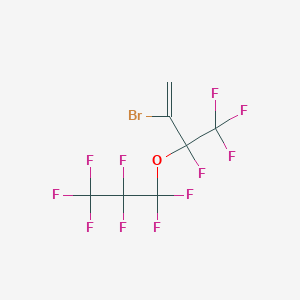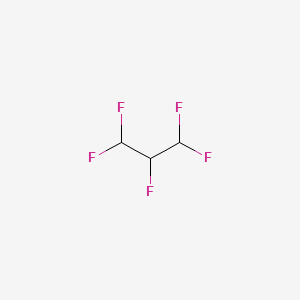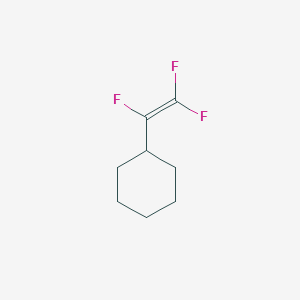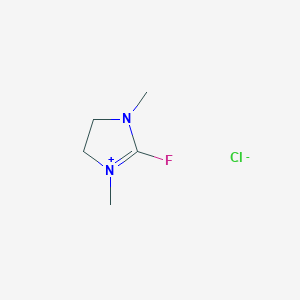
1,3-Dimethyl-2-fluoroimidazolinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2-fluoroimidazolinium chloride is a chemical compound with the molecular formula C5H10FN2.Cl and a molecular weight of 152.6 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . This compound is known for its unique structure, which includes a fluorine atom attached to the imidazolinium ring, making it an interesting subject for various chemical studies.
准备方法
The synthesis of 1,3-Dimethyl-2-fluoroimidazolinium chloride typically involves the reaction of 1,3-dimethylimidazolinium with a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves scaling up the laboratory synthesis procedures while ensuring proper safety and environmental controls.
化学反应分析
1,3-Dimethyl-2-fluoroimidazolinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include halides, thiols, and amines.
Oxidation and Reduction: The imidazolinium ring can undergo oxidation and reduction reactions, leading to the formation of different products. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new compounds with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated imidazolinium compounds, while oxidation reactions can produce imidazole derivatives .
科学研究应用
1,3-Dimethyl-2-fluoroimidazolinium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated imidazolinium derivatives on biological systems. It can serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: While not used directly as a drug, it is employed in medicinal chemistry research to develop new pharmaceuticals with improved properties. Its fluorinated structure can enhance the bioavailability and stability of potential drug candidates.
作用机制
The mechanism of action of 1,3-Dimethyl-2-fluoroimidazolinium chloride involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a fluorinating agent, transferring the fluorine atom to other molecules. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific context of its use .
相似化合物的比较
1,3-Dimethyl-2-fluoroimidazolinium chloride can be compared with other similar compounds, such as:
1,3-Dimethylimidazolinium chloride: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoroimidazolinium chloride: Does not have the methyl groups, which can affect its solubility and reactivity.
1,3-Dimethyl-2-chloroimidazolinium chloride: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of fluorine and methyl groups, which impart distinct chemical and physical properties that are valuable in various research applications .
属性
CAS 编号 |
245550-85-0 |
|---|---|
分子式 |
C5H12ClFN2 |
分子量 |
154.61 g/mol |
IUPAC 名称 |
2-fluoro-1,3-dimethylimidazolidin-1-ium;chloride |
InChI |
InChI=1S/C5H11FN2.ClH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H |
InChI 键 |
OYGOFZNUHYUVRS-UHFFFAOYSA-N |
SMILES |
CN1CC[N+](=C1F)C.[Cl-] |
规范 SMILES |
C[NH+]1CCN(C1F)C.[Cl-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


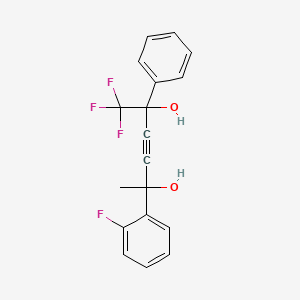
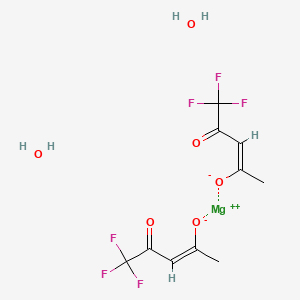
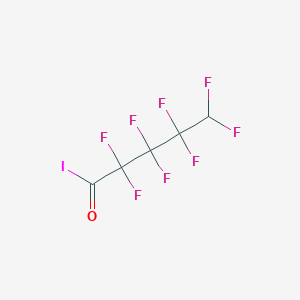
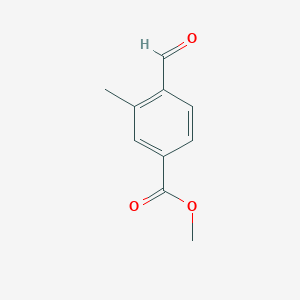
![4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B3040792.png)
